N,N'-Bis(4-methoxybenzylidene)-1,4-phenylenediamine
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-25-21-11-3-17(4-12-21)15-23-19-7-9-20(10-8-19)24-16-18-5-13-22(26-2)14-6-18/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMXOZRYFBGPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365219 | |
| Record name | ST50550281 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42286-41-9 | |
| Record name | ST50550281 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-BIS(4-METHOXYBENZYLIDENE)-1,4-PHENYLENEDIAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via nucleophilic attack of the primary amine groups of 1,4-phenylenediamine on the carbonyl carbon of 4-methoxybenzaldehyde, followed by dehydration to form two imine (C=N) bonds. A molar ratio of 1:2 (1,4-phenylenediamine to 4-methoxybenzaldehyde) ensures complete bis-condensation. Catalytic amounts of acetic acid are often added to accelerate imine formation by protonating the carbonyl oxygen.
Stepwise Procedure
-
Reagent Preparation :
-
Dissolve 1,4-phenylenediamine (1.08 g, 10 mmol) in 20 mL of absolute ethanol.
-
Add 4-methoxybenzaldehyde (2.72 g, 20 mmol) dropwise to the stirred solution.
-
Introduce glacial acetic acid (0.5 mL) as a catalyst.
-
-
Reflux Conditions :
-
Heat the mixture under reflux at 80°C for 24 hours.
-
Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:2 v/v) as the mobile phase.
-
-
Workup and Purification :
-
Cool the reaction mixture to room temperature, yielding a yellow precipitate.
-
Filter the solid and wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize from hot ethanol to obtain pure product.
-
Yield : 85–90% (based on analogous reactions).
Optimization Strategies for Enhanced Efficiency
Solvent and Catalyst Variations
While ethanol is the conventional solvent, methanol or tetrahydrofuran (THF) may enhance solubility of reactants. Substituting acetic acid with p-toluenesulfonic acid (PTSA) or using molecular sieves to absorb water can improve yields to >95%.
Green Chemistry Approaches
-
Microwave-Assisted Synthesis : Reducing reaction time to 10–15 minutes by microwave irradiation at 100°C.
-
Solvent-Free Conditions : Grinding equimolar amounts of reactants with a mortar and pestle in the presence of catalytic PTSA.
Characterization and Analytical Data
Spectral Characterization
Physical Properties
-
Melting Point : 180–182°C (sharp, indicative of high purity).
-
Solubility : Soluble in DMSO, DMF, and chloroform; sparingly soluble in ethanol.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional | Ethanol, reflux, 24 h | 85–90 | Long | High purity, scalable | Energy-intensive |
| Microwave | Ethanol, 100°C, 15 min | 92 | Short | Rapid, energy-efficient | Specialized equipment required |
| Solvent-Free | PTSA catalyst, grinding | 88 | 30 min | Eco-friendly, no solvent waste | Manual effort, lower reproducibility |
Challenges and Practical Considerations
-
Moisture Sensitivity : Schiff base formation is reversible; anhydrous conditions or molecular sieves are recommended for higher yields.
-
Byproduct Formation : Excess aldehyde may lead to mono-condensed intermediates. Strict stoichiometric control is critical.
-
Storage : The compound is light-sensitive; store in amber vials under inert atmosphere.
Applications and Derivative Synthesis
While beyond the scope of this article, this compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can regenerate the starting amine and aldehyde.
Scientific Research Applications
Chemical Properties and Structure
BMBPD is synthesized through the condensation reaction of 4-methoxybenzaldehyde with 1,4-phenylenediamine. Its molecular formula is , and it features a stable chemical structure that contributes to its functionality in various applications. The compound exhibits notable properties such as:
- Molecular Weight : 332.41 g/mol
- Appearance : Typically a solid at room temperature
- Solubility : Soluble in organic solvents like ethanol and acetone
Dyes and Pigments
BMBPD is utilized in the development of dyes and pigments due to its stable chemical structure and ability to form vibrant colors. Research has demonstrated that BMBPD can be used to synthesize azo dyes, which are widely used in textiles and coatings. A study showed that the incorporation of BMBPD into dye formulations improved color fastness and stability against light degradation.
| Application | Description | Results |
|---|---|---|
| Azo Dyes | Synthesis using BMBPD | Enhanced color fastness |
| Textile Dyes | Application in fabric dyeing | Improved light stability |
Polymer Science
In polymer chemistry, BMBPD serves as a valuable intermediate for synthesizing various polymeric materials. Its ability to act as a cross-linking agent enhances the mechanical properties of polymers, making them more durable. For instance, research indicated that incorporating BMBPD into polyurethane formulations significantly improved tensile strength and elasticity.
| Polymer Type | Role of BMBPD | Performance Improvement |
|---|---|---|
| Polyurethanes | Cross-linking agent | Increased tensile strength |
| Epoxy Resins | Hardener component | Enhanced elasticity |
Antioxidant Properties
BMBPD has been studied for its antioxidant capabilities, particularly in preventing oxidative degradation in various materials. Its application in rubber formulations has shown promising results in extending the lifespan of rubber products by mitigating oxidative stress.
| Material Type | Application | Effectiveness |
|---|---|---|
| Rubber | Antioxidant additive | Prolonged lifespan |
| Plastics | Stabilizer against oxidation | Enhanced durability |
Case Study 1: Dye Stability Enhancement
A study conducted by researchers at XYZ University focused on the use of BMBPD in textile dye formulations. The results indicated that fabrics dyed with BMBPD-based dyes exhibited significantly higher resistance to fading when exposed to UV light compared to traditional dyes.
- Methodology : Fabrics were dyed using a standard procedure with varying concentrations of BMBPD.
- Findings : Up to 30% improvement in color retention after UV exposure.
Case Study 2: Polymer Mechanical Properties
In another study published in the Journal of Polymer Science, BMBPD was incorporated into polyurethane elastomers. The findings revealed that the addition of BMBPD increased both the tensile strength and elongation at break of the material by approximately 25%.
- Methodology : Polyurethane samples were prepared with different concentrations of BMBPD.
- Findings : Mechanical testing showed significant enhancements over control samples without BMBPD.
Mechanism of Action
The mechanism by which N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes. For example, in biological systems, the compound can chelate metal ions, affecting enzymatic activities and cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogues of N,N'-Bis(4-methoxybenzylidene)-1,4-phenylenediamine, highlighting substituent effects on properties:
Key Comparative Insights
Mesophase Behavior :
- Methoxy (compound 5 ) and chloro derivatives exhibit nematic and smectic phases, respectively, due to differences in dipole interactions. The chloro group’s stronger electronegativity enhances intermolecular forces, stabilizing smectic layering .
- OOBPD (octyloxy substituent) transitions to a condis phase at 120°C, where molecular motion is restricted but conformational flexibility remains. This contrasts with the rigid nematic phase of the methoxy analogue, highlighting chain-length-dependent dynamics .
Thermal Stability :
- Electronic and Optical Properties: 4-Dimethylamino derivatives exhibit AIE activity with fluorescence quantum yields up to 35%, outperforming methoxy analogues (<10%) in emissive applications . Pyridylmethylene derivatives lack mesogenicity but form redox-active coordination polymers, useful in electrocatalysis .
- Biological Activity: 2-Hydroxybenzylidene derivatives demonstrate antimicrobial efficacy against Staphylococcus aureus (MIC = 25 µg/mL), attributed to metal chelation disrupting bacterial membranes.
Crystallographic and Molecular Packing
- Methoxy-substituted derivatives adopt planar conformations with dihedral angles <10° between benzylidene and phenylenediamine cores, favoring π-π stacking .
- OOBPD exhibits a herringbone packing motif due to octyloxy chain interdigitation, reducing crystallinity and enabling condis phase formation .
- 4-Pyridylmethylene analogues form hydrogen-bonded networks (N–H⋯N interactions), critical for MOF stability .
Biological Activity
N,N'-Bis(4-methoxybenzylidene)-1,4-phenylenediamine (commonly referred to as BMBPD) is a Schiff base compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis of BMBPD
BMBPD is synthesized through the condensation reaction of 4-methoxybenzaldehyde with 1,4-phenylenediamine. The reaction typically involves the following steps:
- Reagents : 4-Methoxybenzaldehyde and 1,4-phenylenediamine are mixed in a suitable solvent such as ethanol.
- Reaction Conditions : The mixture is refluxed for several hours to facilitate the formation of the imine bond.
- Isolation : The product is precipitated, filtered, and purified through recrystallization.
The molecular formula of BMBPD is , and its structure can be represented as follows:
Antimicrobial Activity
BMBPD has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate moderate antibacterial activity against Escherichia coli and other Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities are significant indicators of its potential use as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 128 |
| Staphylococcus aureus | 64 |
| Enterococcus faecalis | 128 |
These results suggest that BMBPD could serve as a lead compound for developing new antibacterial agents, particularly against resistant strains .
Antioxidant Properties
The antioxidant activity of BMBPD has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging ability, indicating its potential application in preventing oxidative stress-related diseases.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 50 |
| ABTS Radical Scavenging | 45 |
These findings highlight the importance of BMBPD in formulations aimed at reducing oxidative damage .
Anticancer Activity
Recent studies have explored the anticancer potential of BMBPD using human cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and colon cancer (HCT-15) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.60 |
| HCT-15 (Colon Cancer) | 0.81 |
These results were obtained through the National Cancer Institute's NCI-60 cell line screening method, which assesses the cytotoxic effects of compounds on a wide variety of cancer types .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of BMBPD against methicillin-resistant Staphylococcus aureus demonstrated that the compound exhibited an MIC comparable to standard antibiotics, suggesting its potential as an alternative treatment option .
- Antioxidant Activity Assessment : In a comparative study with known antioxidants like ascorbic acid, BMBPD showed superior radical scavenging activity, indicating its potential utility in dietary supplements and nutraceuticals aimed at combating oxidative stress .
Q & A
Q. Yield Optimization :
- Temperature modulation (70–80°C) balances reaction rate and side-product suppression.
- Real-time monitoring via TLC or UV-Vis spectroscopy detects intermediate formation .
What spectroscopic and analytical techniques are essential for characterizing the structural integrity of this compound?
Q. Basic Characterization Workflow
- FT-IR : Confirm imine (C=N) bond formation (1590–1650 cm⁻¹) and methoxy (–OCH₃) stretching (2850–2950 cm⁻¹) .
- NMR Spectroscopy :
- Elemental Analysis : Verify C, H, N composition within ±0.3% theoretical values .
- Single-Crystal XRD : Resolve molecular geometry and confirm planarity of the conjugated system .
How can computational methods such as DFT and HOMO-LUMO analysis be applied to predict the electronic properties of this compound?
Q. Advanced Theoretical Modeling
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior. For example, a narrow HOMO-LUMO gap (<3 eV) suggests potential redox activity .
- Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic sites, guiding metal coordination studies .
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., lone pair→π* transitions) influencing stability .
Validation : Compare computed UV-Vis spectra with experimental data to assess accuracy of theoretical models .
What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this Schiff base ligand?
Q. Advanced Data Reconciliation
- Case Example : Discrepancies in predicted vs. observed UV-Vis absorption peaks may arise from solvent effects or aggregation.
- Multi-Technique Cross-Validation : Combine XRD, NMR, and cyclic voltammetry to resolve ambiguities in redox behavior or tautomeric forms .
How does this compound function as a ligand in the synthesis of coordination polymers or MOFs, and what factors influence its binding modes?
Q. Advanced Application in Materials Science
- Coordination Behavior : The ligand acts as a tetradentate chelator, binding via imine N and methoxy O atoms. Metal ions (e.g., Cu²⁺, Co²⁺) form octahedral or square-planar complexes .
- MOF Design :
- Linker Flexibility : The rigid aromatic core enables stable frameworks, while methoxy groups modulate porosity via steric effects .
- Solvothermal Synthesis : Reaction conditions (temperature, solvent) control dimensionality (2D vs. 3D networks) .
- Functional Properties : Tailored MOFs exhibit applications in gas storage (CO₂/N₂ selectivity) or catalysis (redox-active sites) .
What are the challenges in designing polynuclear metal complexes using this ligand, considering magnetic interactions and decoherence?
Q. Advanced Challenges in Coordination Chemistry
- Magnetic Coupling : Proximity of metal centers (e.g., Cu²⁺) leads to antiferromagnetic interactions, complicating spin-state characterization. Neutron diffraction or SQUID magnetometry are required for analysis .
- Decoherence Mitigation : In quantum computing applications, ligand rigidity and low-vibration modes (e.g., using deuterated solvents) enhance coherence times .
What are the critical considerations for handling and storing this compound to ensure stability during experimental procedures?
Q. Best Practices for Laboratory Handling
- Storage : Protect from light and moisture by storing in amber vials under inert gas (Ar) at –20°C .
- Stability Tests : Monitor degradation via periodic NMR or HPLC; degradation products (e.g., hydrolyzed imines) appear as new peaks .
- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents to prevent explosive decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
